Product packaging for 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine(Cat. No.:CAS No. 1190316-20-1)

6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1424212
CAS No.: 1190316-20-1
M. Wt: 197.58 g/mol
InChI Key: ALPPQTCXGMTAHU-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 1190311-54-6) is a heterocyclic compound with a fused pyrrole-pyridine core. Its molecular formula is C₇H₄ClN₃O₂, and it has a molecular weight of 197.58 g/mol . The nitro (-NO₂) and chloro (-Cl) substituents at positions 3 and 6, respectively, confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The compound’s reactivity is influenced by the electron-withdrawing nitro group, which directs further functionalization (e.g., reduction to amines or nucleophilic substitutions) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4ClN3O2 B1424212 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190316-20-1

Properties

IUPAC Name

6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-1-5-4(2-10-7)6(3-9-5)11(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPPQTCXGMTAHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268418
Record name 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190316-20-1
Record name 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190316-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Starting from Pyrrole Derivatives

One established method involves the use of 2-substituted pyrroles as key intermediates. The general strategy includes:

  • Knoevenagel condensation to introduce carboxylic acid or ester groups on the pyrrole ring.
  • Conversion of these groups to azides followed by Curtius rearrangement to form the fused bicyclic system.
  • Subsequent nitration to introduce the nitro group at the 3-position.
  • Chlorination to install the chlorine substituent at the 6-position.

A typical sequence (adapted from Cornelia Hojnik's thesis and related literature) is:

Step Reaction Type Key Reagents/Conditions Outcome
1 Knoevenagel condensation Pyrrole derivative + malonic acid or diethyl malonate, base (piperidine or potassium t-butoxide) Introduction of carboxylate functionality
2 Conversion to azide and Curtius rearrangement Sodium azide, heat Formation of fused pyrrolo[3,2-c]pyridine core
3 Nitration Concentrated nitric acid, controlled temperature Selective nitration at 3-position
4 Chlorination Chlorinating agents (e.g., POCl3 or other chlorinating reagents) Introduction of chlorine at 6-position

This route yields the bicyclic azaindole with the desired chloro and nitro substituents positioned accurately on the ring system. However, yields vary depending on the purity of reagents and reaction conditions, with typical overall yields ranging from moderate to good (20-65% in intermediate steps).

Synthesis Starting from Pyridine or Hydroxypyridine Derivatives

An alternative approach involves constructing the bicyclic system via condensation reactions starting from 2- or 4-substituted hydroxypyridines. This method includes:

  • Formation of a suitable pyridine precursor bearing hydroxyl and amino groups.
  • Condensation with activated fragments such as ethoxymethylmalonic ester.
  • Saponification and decarboxylation to form hydroxynaphthyridine intermediates.
  • Selective nitration at the 3-position.
  • Reduction of the nitro group to amino, followed by diazotization and photochemical ring contraction to yield the pyrrolo[3,2-c]pyridine core.
  • Final decarboxylation to obtain the azaindole structure.

This photochemical ring contraction method, originally described by Süs and Möller, is notable for its ability to establish all four azaindole isomers efficiently and in good yields.

Research Findings and Yields

The following table summarizes key reaction conditions and yields for the synthesis of intermediates leading to 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine based on experimental data from academic theses and literature:

Reaction Step Conditions/Notes Yield (%)
Knoevenagel condensation Potassium t-butoxide, methyl formate, t-BuOH/toluene solvent, 30°C to 70°C 20 - 65
Azide formation and Curtius rearrangement Sodium azide, heat Moderate
Nitration Concentrated nitric acid, position-selective Good (varies)
Reduction of nitro to amino Raney nickel catalyst, hydrogenation High
Chlorination POCl3 or similar chlorinating agent Moderate to good

Impurities such as excess amines and byproducts can complicate purification, requiring careful chromatographic techniques.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cancer cell proliferation and induce apoptosis in vitro. For instance, studies have demonstrated that derivatives of this compound can target specific molecular pathways involved in tumorigenesis, making them promising candidates for cancer therapeutics .

Table 1: Anticancer Activity of this compound Derivatives

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
OvarianNAMPT inhibition10
BreastApoptosis induction15

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which have been attributed to its ability to modulate immune responses. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Researchers are exploring various synthetic routes to optimize yields and enhance biological activity. The presence of chlorine and nitro groups allows for diverse chemical modifications that could further improve its therapeutic efficacy .

Table 2: Synthetic Routes for this compound

Synthetic MethodYield (%)Comments
Multi-step condensation75Effective for initial synthesis
Continuous flow reactors85Improves efficiency

Interaction with Biological Targets

Studies have focused on understanding how this compound interacts with various biological targets. These investigations are crucial for elucidating the compound's mechanism of action and optimizing it for therapeutic use. Preliminary results indicate that it may interact with key enzymes involved in cancer metabolism .

Table 3: Biological Target Interactions

Target EnzymeInteraction TypeEffect
NAMPTInhibitionReduced cancer cell growth
TLR7/9ModulationAltered immune response

Comparative Studies

Comparative studies with structurally similar compounds reveal that this compound possesses unique reactivity profiles due to its dual functional groups (chlorine and nitro), which enhance its biological activity compared to other pyrrolopyridine derivatives .

Mechanism of Action

The mechanism of action of 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo[3,2-c]pyridine Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine Cl (C6), NO₂ (C3) C₇H₄ClN₃O₂ 197.58 Precursor for amino derivatives
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate Cl (C6), COOEt (C3) C₁₀H₉ClN₂O₂ 224.64 Ester group enhances solubility
6-Chloro-3-iodo-4-methyl-1-trityl-1H-pyrrolo[3,2-c]pyridine Cl (C6), I (C3), Me (C4), Trityl (N1) C₂₅H₂₀ClIN₂ 526.79 Bulky groups for steric protection
4-Bromo-1H-pyrrolo[3,2-c]pyridine Br (C4) C₆H₄BrN₂ 198.02 Bromine as a leaving group
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Cl (C6), saturated C2-C3 bond C₇H₇ClN₂ 154.60 Reduced ring system for flexibility

Key Observations :

  • Nitro vs. Ester Groups : The nitro group in the title compound is more electron-withdrawing than the ester in Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate, favoring electrophilic substitution at specific positions .
  • Halogen Effects : Bromine in 4-Bromo-1H-pyrrolo[3,2-c]pyridine offers superior leaving-group ability compared to chlorine, enabling cross-coupling reactions .

Isomeric Comparisons: Pyrrolo[3,2-c] vs. Pyrrolo[2,3-b]pyridines

Compounds like 6-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190311-54-6) share the same substituents but differ in ring fusion positions. This isomerism alters electronic distribution and reactivity:

  • Pyrrolo[3,2-c]pyridines : The fused nitrogen at position 1 (pyrrole) and 3 (pyridine) creates a distinct electron-deficient core, enhancing interactions with biological targets .
  • Pyrrolo[2,3-b]pyridines : Nitrogen positions 1 (pyrrole) and 2 (pyridine) lead to a more electron-rich system, as seen in intermediates for kinase inhibitors .
Nitro Group Reduction

The nitro group in the title compound can be reduced to an amine using hydrogenation (e.g., Raney Nickel/H₂), yielding 3-amino-6-chloro-1H-pyrrolo[3,2-c]pyridine, a precursor for acylated derivatives (e.g., nicotinamide conjugates) . Comparable reductions are observed in pyrrolo[2,3-b]pyridine systems .

Halogen Reactivity

The chlorine atom at position 6 facilitates Suzuki-Miyaura cross-coupling reactions. For example, coupling with arylboronic acids can introduce aromatic groups, as demonstrated in pyrrolo[2,3-b]pyridine syntheses .

Biological Activity

6-Chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrole ring fused to a pyridine ring, with a chlorine atom and a nitro group at specific positions that contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C7H4ClN3O2
  • Molecular Weight : 189.58 g/mol
  • Structure : The compound's structure allows for various interactions with biological targets, particularly through the nitro and chloro substituents which enhance binding affinity.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes or receptors. The nitro group can participate in redox reactions, while the chlorine atom may enhance binding through halogen bonding interactions. These mechanisms suggest potential roles in various therapeutic areas:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, blocking their activity and altering metabolic pathways.
  • Kinase Inhibition : Some derivatives have shown inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression and angiogenesis.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties:

  • In Vitro Studies : Certain derivatives have demonstrated antiproliferative effects against breast cancer cell lines (e.g., 4T1 cells), leading to induced apoptosis.
  • Mechanisms : The inhibition of kinases involved in cancer cell signaling pathways is a crucial mechanism through which these compounds exert their effects.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • Activity Against Bacteria : Studies have indicated that derivatives possess antibacterial activity against strains like Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing antibiotics .

Case Studies

Several studies have focused on the biological activity of pyrrole-containing compounds similar to this compound:

  • Antidiabetic Activity : Some pyrrole derivatives have been observed to reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells, suggesting potential for diabetes management .
  • Sedative and Analgesic Effects : Research has explored the sedative properties of pyrrole derivatives, showing varying degrees of efficacy in animal models for anxiety and pain relief .

Data Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialEffective against Staphylococcus aureus
AntidiabeticEnhances glucose uptake in adipocytes
SedativeDemonstrates anxiolytic effects in animal models

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine?

  • Methodology : Nitration of 6-chloro-1H-pyrrolo[3,2-c]pyridine (precursor) can be achieved using concentrated HNO₃ in H₂SO₄ at 0°C, followed by quenching in cold water and purification via silica gel chromatography. This mirrors protocols for analogous nitro-pyrrolopyridines, where regioselectivity is controlled by electron-withdrawing substituents (e.g., chlorine) directing nitration to the 3-position .
  • Key Data : Yields may vary (e.g., 29% for 3-nitro-4-chloro-pyrrolo[2,3-b]pyridine in ), necessitating optimization of reaction time, stoichiometry, and temperature.

Q. How is structural characterization performed for this compound?

  • Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and HRMS for molecular weight validation. For example, ¹H NMR chemical shifts for pyrrolo[3,2-c]pyridine derivatives typically show aromatic protons in δ 7.2–8.2 ppm, while nitro groups induce deshielding . X-ray crystallography (as in ) resolves crystal packing and intermolecular interactions, critical for confirming regiochemistry.

Advanced Research Questions

Q. What strategies address low yields in functionalizing this compound via cross-coupling reactions?

  • Methodology : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids (e.g., Pd(PPh₃)₄ in dioxane/H₂O at 105°C) can introduce aryl groups. However, steric hindrance from the nitro and chloro substituents may reduce yields (e.g., 20.2% for 4-phenylfuro[3,2-c]pyridine in ). Alternative catalysts (e.g., PdCl₂(dppf)) or microwave-assisted heating could improve efficiency .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodology : The nitro group activates the pyridine ring toward SNAr by increasing electrophilicity. For example, substitution of 4-chlorofuro[3,2-c]pyridine with amines proceeds efficiently under mild conditions (). However, competing side reactions (e.g., reduction of nitro to amine under basic conditions) require careful control of pH and temperature .

Q. What are the challenges in analyzing conflicting biological activity data for derivatives of this scaffold?

  • Case Study : Derivatives like 1H-pyrrolo[3,2-c]pyridine show variable anticancer activity (IC₅₀ ranges from μM to nM) depending on substitution patterns. Discrepancies may arise from assay conditions (e.g., cell line variability) or solubility issues. Use dose-response curves and orthogonal assays (e.g., apoptosis markers) to validate results .

Methodological and Data Analysis Questions

Q. How can computational modeling guide the design of this compound derivatives for target binding?

  • Methodology : Perform docking studies with targets like tubulin (for colchicine-binding inhibitors) or CCR5 receptors. Molecular dynamics simulations predict binding stability, while QSAR models correlate substituent electronic properties (e.g., Hammett σ constants) with activity .

Q. What techniques resolve ambiguities in regioselectivity during nitration or halogenation?

  • Methodology : Isotopic labeling (e.g., ¹⁵N NMR) or NOESY experiments can distinguish between positional isomers. For nitration, DFT calculations predict favored sites based on frontier molecular orbitals, validated experimentally by X-ray crystallography .

Application-Oriented Questions

Q. How are this compound derivatives optimized for CNS drug discovery?

  • Methodology : Introduce lipophilic groups (e.g., trifluoromethyl) to enhance blood-brain barrier penetration. Evaluate metabolic stability via microsomal assays and toxicity profiles in zebrafish models. highlights derivatives with rigid tricyclic structures showing improved pharmacokinetics .

Q. What role does this scaffold play in antimicrobial agent development?

  • Case Study : Furo[3,2-c]pyridine derivatives exhibit activity against Gram-positive bacteria (MIC: 2–8 μg/mL). Synergistic studies with β-lactams or efflux pump inhibitors (e.g., reserpine) can enhance potency. Structure-activity relationships (SAR) suggest nitro groups improve membrane penetration .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
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6-chloro-3-nitro-1H-pyrrolo[3,2-c]pyridine

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